molecular formula C14H12ClN3O2 B2705479 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide CAS No. 1241188-68-0

3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide

Cat. No.: B2705479
CAS No.: 1241188-68-0
M. Wt: 289.72
InChI Key: WJOXYPLSGZLSLK-UHFFFAOYSA-N
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Description

3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to a cyanomethyl propanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorobenzoyl chloride and an amino alcohol, under acidic or basic conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using cyanomethyl chloride and a suitable base.

    Coupling with Propanamide: The final step involves coupling the oxazole derivative with propanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide is unique due to its specific structural features, such as the combination of an oxazole ring with a chlorophenyl group and a cyanomethyl propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-4-2-1-3-10(11)12-9-18-14(20-12)6-5-13(19)17-8-7-16/h1-4,9H,5-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOXYPLSGZLSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)NCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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